((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid
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Overview
Description
rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a cyclopropyl ring substituted with a methoxyphenyl group and a boronic acid functional group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclopropyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the boronic acid group. One common method involves the reaction of a methoxyphenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. The resulting cyclopropyl intermediate is then subjected to hydroboration-oxidation to introduce the boronic acid group.
Industrial Production Methods: Industrial production of rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronate ester or boronic anhydride.
Reduction: Reduction of the boronic acid group can yield the corresponding borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
Chemistry: rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound serves as a versatile building block for the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are known to interact with diols and other biomolecules, making them useful in the development of sensors and probes for detecting sugars and other analytes.
Medicine: Boronic acid derivatives have shown potential as therapeutic agents, particularly in the development of protease inhibitors and anticancer drugs. The unique reactivity of the boronic acid group allows for the design of compounds that can selectively target specific enzymes or proteins.
Industry: In the industrial sector, rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid is largely dependent on its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming boronate esters or other adducts. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and block its activity.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a methoxyphenyl-cyclopropyl group.
4-Methoxyphenylboronic acid: Similar to rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid but lacks the cyclopropyl ring.
Cyclopropylboronic acid: Contains a cyclopropyl ring but lacks the methoxyphenyl group.
Uniqueness: rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid is unique due to the combination of the cyclopropyl ring and the methoxyphenyl group, which imparts distinct steric and electronic properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and other applications.
Properties
Molecular Formula |
C10H13BO3 |
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Molecular Weight |
192.02 g/mol |
IUPAC Name |
[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10,12-13H,6H2,1H3/t9-,10+/m0/s1 |
InChI Key |
NBJKEFBYHBRBMR-VHSXEESVSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1C2=CC=C(C=C2)OC)(O)O |
Canonical SMILES |
B(C1CC1C2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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